3-Acetyl-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester is a complex organic compound with a molecular formula of C27H27NO6 and a molecular weight of 461.51 g/mol . This compound is known for its unique structure, which includes an acetyl group, a phenylmethoxycarbonyl group, and a phenylmethyl group attached to the L-tyrosine methyl ester backbone.
Preparation Methods
The synthesis of 3-Acetyl-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester involves multiple steps, typically starting with the protection of the amino and hydroxyl groups of L-tyrosineThe final step involves the esterification of the carboxyl group to form the methyl ester . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pH, and the use of specific catalysts.
Chemical Reactions Analysis
3-Acetyl-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The phenylmethoxycarbonyl and phenylmethyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Acetyl-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving protein modification and enzyme inhibition.
Industry: It can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and phenylmethoxycarbonyl groups may play a role in binding to the active site of enzymes, inhibiting their activity. The phenylmethyl group can enhance the compound’s hydrophobic interactions, increasing its binding affinity .
Comparison with Similar Compounds
3-Acetyl-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester can be compared with similar compounds like:
N-[(phenylmethoxy)carbonyl]-L-tyrosine Methyl Ester: Lacks the acetyl group, which may affect its binding properties.
O-(phenylmethyl)-L-tyrosine Methyl Ester: Lacks both the acetyl and phenylmethoxycarbonyl groups, resulting in different chemical reactivity and biological activity.
3-Acetyl-L-tyrosine Methyl Ester: Lacks the phenylmethoxycarbonyl and phenylmethyl groups, which may reduce its hydrophobic interactions and binding affinity.
These comparisons highlight the unique structural features of this compound and their impact on its chemical and biological properties.
Properties
IUPAC Name |
methyl 3-(3-acetyl-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO6/c1-19(29)23-15-22(13-14-25(23)33-17-20-9-5-3-6-10-20)16-24(26(30)32-2)28-27(31)34-18-21-11-7-4-8-12-21/h3-15,24H,16-18H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMQRDHUCGTNDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.